3-(Hydroxymethyl)-2-methoxyphenylboronic acid
Overview
Description
3-(Hydroxymethyl)-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds like caprylic acid have been found to interact with targets such as serine hydroxymethyl transferase . Caprylic acid competes with phenyl-serine at the binding sites, decreasing the enzymatic activity of the target
Biochemical Pathways
For instance, indole derivatives, which share some structural similarities with the compound , have been found to affect a wide range of biochemical pathways . Another example is the mevalonate pathway, which begins with acetyl-CoA and ends with the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of 3-(Hydroxymethyl)-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of similar compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-2-methoxyphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)-2-methoxyphenylboronic acid.
Reduction: this compound.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hydroxymethyl and methoxy groups, making it less versatile in certain applications.
3-(Hydroxymethyl)phenylboronic acid: Similar structure but lacks the methoxy group, affecting its chemical reactivity and binding properties.
2-Methoxyphenylboronic acid: Lacks the hydroxymethyl group, which influences its solubility and reactivity.
Uniqueness: 3-(Hydroxymethyl)-2-methoxyphenylboronic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which enhance its chemical versatility and potential for forming diverse interactions with other molecules. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[3-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-4,10-12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQPRXUKWRVEGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CO)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217091 | |
Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-79-4 | |
Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methoxyphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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